3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N4O |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-ethyl-6H-[1,2,4]triazolo[4,3-c]quinazolin-5-one |
InChI |
InChI=1S/C11H10N4O/c1-2-9-13-14-10-7-5-3-4-6-8(7)12-11(16)15(9)10/h3-6H,2H2,1H3,(H,12,16) |
InChI Key |
JUJFRWPIFPPMQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde in the presence of a catalyst such as graphene oxide (GO) nanosheets . This method provides a straightforward route to the desired compound with high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like lead tetraacetate (Pb(OAc)4) and reducing agents such as hydrazine hydrate . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anticancer agent by inhibiting the PCAF bromodomain, a target for cancer therapy . Additionally, its antifungal and antioxidant properties make it a candidate for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one involves binding to specific molecular targets, such as the PCAF bromodomain . This binding inhibits the activity of histone acetyltransferase, leading to altered gene expression and reduced cancer cell proliferation. Molecular docking studies have shown that the compound fits well into the active site of PCAF, forming stable interactions that enhance its inhibitory effects .
Comparison with Similar Compounds
3-Methyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one
- Substituent : Methyl group at position 3.
- Synthesis : Prepared via cyclization of 2-chloro-4-hydrazinylquinazoline with acetic anhydride .
- Properties : Higher melting point (mp) compared to ethyl derivatives due to reduced steric bulk. Exhibits moderate anticonvulsant activity in maximal electroshock (MES) tests but lower metabolic stability than ethyl analogues .
4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Substituent : Phenyl group at position 4.
- Activity : Demonstrates potent anticonvulsant activity (ED₅₀ = 12.3 mg/kg in MES tests), attributed to the electron-withdrawing phenyl group enhancing receptor binding .
- Key Difference : The [4,3-a] ring fusion (vs. [4,3-c] in the target compound) alters electron distribution, reducing solubility in polar solvents .
Isomeric and Regiochemical Variations
[1,2,4]Triazolo[1,5-c]quinazoline Derivatives
Pyrazolo-Triazoloquinazoline Hybrids
- Example : 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine.
- Activity : Displays antifungal activity against Cryptococcus neoformans (MIC = 8 µg/mL), linked to the pyrazole moiety enhancing π-π stacking with fungal enzymes .
- Key Difference : The absence of a quinazoline ring in pyrazolo-triazolo hybrids reduces CNS activity compared to the target compound .
Pharmacological and Physicochemical Data Table
Biological Activity
3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, particularly in the context of anticancer effects and other therapeutic potentials.
- Molecular Formula : C₁₉H₁₆N₆OS
- Molecular Weight : 376.44 g/mol
- LogP (Partition Coefficient) : 3.893
- Water Solubility : LogSw -4.00
These properties suggest that the compound may have favorable characteristics for drug development, including moderate lipophilicity which can aid in cell membrane permeability.
Anticancer Activity
Research indicates that derivatives of quinazolinones and triazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that compounds related to this compound show potent activity against several cancer cell lines including:
- MCF-7 (breast cancer)
- PC-3 (prostate cancer)
- HT-29 (colon cancer)
One study reported that certain derivatives showed IC50 values as low as 10 µM across these cell lines, indicating effective inhibition of cell growth in a dose-dependent manner .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically:
- EGFR-TK Inhibition : Some derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in many cancers .
- Plk1 Inhibition : Another study highlighted the compound's potential as a Polo-like kinase 1 (Plk1) inhibitor, which is vital for cell cycle regulation and has been implicated in cancer progression .
Study 1: Quinazolinone-Thiazole Hybrids
A study synthesized quinazolinone-thiazole hybrids and evaluated their cytotoxic effects using the MTT assay. The results indicated that specific hybrids exhibited high cytotoxic activity against the PC3 cell line, with IC50 values around 10 µM . This suggests that modifications to the quinazolinone framework can enhance biological activity.
Study 2: Structure-Activity Relationship (SAR)
Research focused on optimizing the structure of triazoloquinazolinones to improve their anticancer properties. By altering functional groups on the core structure, researchers were able to enhance binding affinity to target proteins involved in cancer cell proliferation. The findings underscored the importance of structural modifications in developing more potent anticancer agents .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A3 | PC3 | 10 | EGFR-TK Inhibitor |
| A5 | MCF-7 | 10 | Plk1 Inhibitor |
| A6 | HT-29 | 12 | Cytotoxic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
